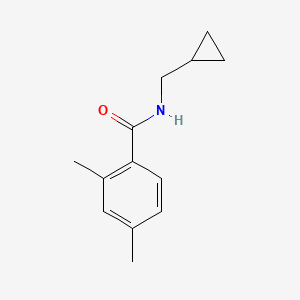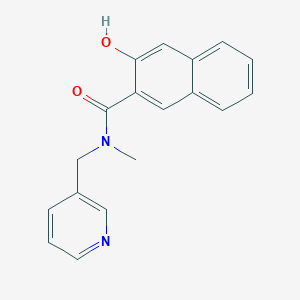![molecular formula C18H20N2O2 B7511096 [2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone](/img/structure/B7511096.png)
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone, commonly known as MPMP, is a synthetic compound that belongs to the class of designer drugs. MPMP has been found to have psychoactive effects and is known to act as a potent dopamine reuptake inhibitor.
Mécanisme D'action
MPMP acts as a potent dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine in the brain. This leads to an increase in the concentration of dopamine in the synaptic cleft, which in turn leads to increased activation of dopamine receptors. Dopamine is a neurotransmitter that is involved in several important functions, including reward, motivation, and movement control.
Biochemical and Physiological Effects
The increased activation of dopamine receptors caused by MPMP leads to several biochemical and physiological effects. These include increased locomotor activity, increased heart rate and blood pressure, and increased body temperature. MPMP has also been found to increase the release of other neurotransmitters, including serotonin and norepinephrine.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPMP in lab experiments is its potent dopamine reuptake inhibition, which makes it a useful tool for studying the effects of dopamine on behavior. However, one limitation of using MPMP is its psychoactive effects, which can make it difficult to interpret the results of behavioral experiments.
Orientations Futures
There are several future directions for research on MPMP. One area of research could be to investigate the effects of MPMP on other neurotransmitter systems, such as the glutamate system. Another area of research could be to investigate the long-term effects of MPMP on the brain and behavior. Additionally, research could be done to develop new compounds based on the structure of MPMP that have improved pharmacological properties and fewer side effects.
Méthodes De Synthèse
The synthesis of MPMP is a complex process that involves several steps. The initial step involves the preparation of 3-methoxybenzaldehyde, which is then reacted with pyrrolidine to form 2-(3-methoxyphenyl)pyrrolidine. In the second step, 6-methylpyridin-3-ylmagnesium bromide is prepared and then reacted with the previous intermediate to form MPMP.
Applications De Recherche Scientifique
MPMP has been used in scientific research to study its effects on the central nervous system. It has been found to have psychoactive effects and to act as a potent dopamine reuptake inhibitor. MPMP has been used in studies to investigate the effects of dopamine on behavior and to study the neurochemical mechanisms underlying addiction.
Propriétés
IUPAC Name |
[2-(3-methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-13-8-9-15(12-19-13)18(21)20-10-4-7-17(20)14-5-3-6-16(11-14)22-2/h3,5-6,8-9,11-12,17H,4,7,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXADTPSEVGXQEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)N2CCCC2C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-Methoxyphenyl)pyrrolidin-1-yl]-(6-methylpyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Cyclopent-2-en-1-yl-1-[2-(4-fluorophenyl)morpholin-4-yl]ethanone](/img/structure/B7511028.png)



![1-[3-(Azepane-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7511043.png)






![N-[1-(2,5-dimethylthiophen-3-yl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7511087.png)

![N-(cyclopropylmethyl)-7-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7511106.png)